![molecular formula C23H26ClN5O2 B2994663 3-[6-[4-(3-Chlorophenyl)piperazin-1-yl]-6-oxohexyl]-1,2,3-benzotriazin-4-one CAS No. 451469-35-5](/img/structure/B2994663.png)

3-[6-[4-(3-Chlorophenyl)piperazin-1-yl]-6-oxohexyl]-1,2,3-benzotriazin-4-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

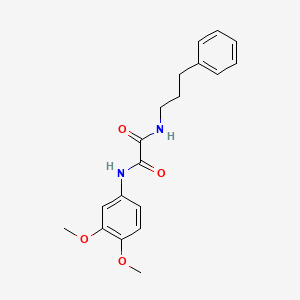

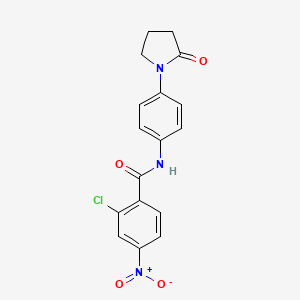

The compound contains a benzotriazinone group, a piperazine ring, and a chlorophenyl group. Piperazine rings are common in many pharmaceuticals and exhibit a wide range of biological activity . The chlorophenyl group is a common substituent in many organic compounds and can contribute to the overall properties of the compound.

Scientific Research Applications

Potential Irreversible Dihydrofolate Reductase Inhibitors

A study described the synthesis of 1,2,3-benzotriazin-4(3H)-ones carrying 3-(4,6-diamino-s-triazin-2-ylphenyl) substituents, aimed at potential applications as irreversible dihydrofolate reductase inhibitors. These compounds were prepared through various chemical processes including diazotisation and cyclisation, suggesting potential applications in inhibiting enzymes involved in folate metabolism, which could be relevant in cancer research and treatment (Mackenzie & Stevens, 1972).

Antimicrobial Activities

Another study involved the synthesis and evaluation of antimicrobial activities of new 1,2,4-triazole derivatives, including compounds with structural similarities to the queried chemical. These derivatives were tested against various microorganisms, showcasing the relevance of such chemical structures in developing new antimicrobial agents (Bektaş et al., 2007).

Antitumor Activity

Research on 1,2,4-triazine derivatives bearing a piperazine amide moiety, closely related to the queried compound, indicated promising antiproliferative properties against breast cancer cells. This highlights the potential use of such compounds in cancer therapy, specifically in targeting breast cancer through novel antitumor agents (Yurttaş et al., 2014).

Electrophilic Amination of Amino Acids

A study on the efficient preparation of N-orthogonally diprotected hydrazino acids and piperazic acid derivatives through electrophilic amination of amino acids with N-Boc-oxaziridines was reported. This research outlines a method for generating compounds with potential pharmaceutical applications, demonstrating the versatility of incorporating piperazine structures in synthesizing biologically active molecules (Hannachi et al., 2004).

Antihypertensive Agents

Another research avenue explored the synthesis and screening of 5-(1-piperazinyl)-1H-1,2,4-triazol-3-amines for antihypertensive and diuretic activities. This study indicates the potential of piperazine-containing compounds in the development of new therapies for hypertension, showcasing the broad therapeutic applications of such chemical structures (Meyer et al., 1989).

properties

IUPAC Name |

3-[6-[4-(3-chlorophenyl)piperazin-1-yl]-6-oxohexyl]-1,2,3-benzotriazin-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26ClN5O2/c24-18-7-6-8-19(17-18)27-13-15-28(16-14-27)22(30)11-2-1-5-12-29-23(31)20-9-3-4-10-21(20)25-26-29/h3-4,6-10,17H,1-2,5,11-16H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSFLSEGTWFAIAI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)CCCCCN3C(=O)C4=CC=CC=C4N=N3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26ClN5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[6-[4-(3-Chlorophenyl)piperazin-1-yl]-6-oxohexyl]-1,2,3-benzotriazin-4-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(5-(3-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3,4-difluorobenzamide](/img/structure/B2994580.png)

![Ethyl 3-(furan-2-yl)-3'-methoxy-5-oxo-2,3,4,5-tetrahydro-[1,1'-biphenyl]-4-carboxylate](/img/structure/B2994582.png)

![(1R,5S)-3-oxa-8-azabicyclo[3.2.1]octan-8-yl(5-bromo-2-chlorophenyl)methanone](/img/structure/B2994588.png)

![N-(furan-2-ylmethyl)-2-(2-methyl-4-oxo-7-(p-tolyl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2994598.png)

![2-Chloro-1-[(1S,5R)-spiro[3-oxabicyclo[3.1.0]hexane-2,3'-piperidine]-1'-yl]ethanone](/img/structure/B2994599.png)

![2-(7-Cyclopentyl-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl)sulfanylacetonitrile](/img/structure/B2994600.png)

![3-Naphthalen-1-yliminobenzo[f]chromene-2-carboxamide](/img/structure/B2994603.png)